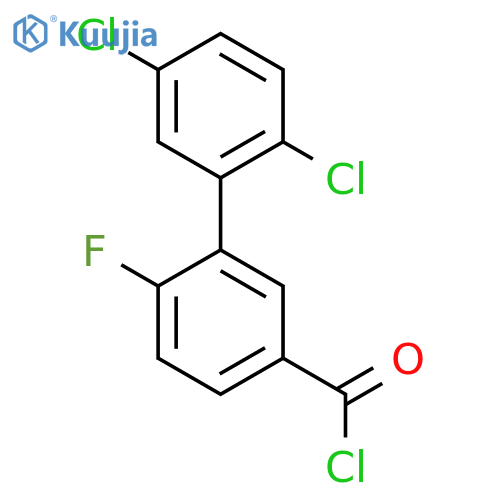

Cas no 1361726-49-9 (2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride)

2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride

-

- インチ: 1S/C13H6Cl3FO/c14-8-2-3-11(15)9(6-8)10-5-7(13(16)18)1-4-12(10)17/h1-6H

- InChIKey: NSWDHTWRELJHLA-UHFFFAOYSA-N

- SMILES: ClC1C=CC(=CC=1C1C(=CC=C(C(=O)Cl)C=1)F)Cl

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 18

- 回転可能化学結合数: 2

- 複雑さ: 313

- XLogP3: 5.4

- トポロジー分子極性表面積: 17.1

2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011000784-500mg |

2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride |

1361726-49-9 | 97% | 500mg |

847.60 USD | 2021-05-28 | |

| Alichem | A011000784-250mg |

2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride |

1361726-49-9 | 97% | 250mg |

484.80 USD | 2021-05-28 | |

| Alichem | A011000784-1g |

2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride |

1361726-49-9 | 97% | 1g |

1,475.10 USD | 2021-05-28 |

2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride 関連文献

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chlorideに関する追加情報

Recent Advances in the Application of 2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride (CAS: 1361726-49-9) in Chemical Biology and Pharmaceutical Research

The compound 2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride (CAS: 1361726-49-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This halogenated biphenyl derivative serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the construction of kinase inhibitors and other small-molecule therapeutics. Recent studies have highlighted its role in facilitating efficient coupling reactions, enabling the rapid assembly of complex molecular architectures with high regioselectivity.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride as a crucial building block for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The electron-withdrawing properties of the chlorine and fluorine substituents were found to enhance the electrophilicity of the carbonyl chloride group, allowing for efficient amide bond formation with various amine-containing pharmacophores. This synthetic strategy led to the development of several potent BTK inhibitors with improved pharmacokinetic properties, showcasing the compound's value in targeted therapy development.

Further investigations into the compound's reactivity have revealed its potential in palladium-catalyzed cross-coupling reactions. A recent publication in Organic Letters (2024) described its successful application in Suzuki-Miyaura couplings, where the presence of both chlorine substituents enabled selective mono- or di-coupling depending on reaction conditions. This controlled reactivity makes 1361726-49-9 particularly valuable for the modular construction of diverse biphenyl-based scaffolds in medicinal chemistry programs.

The safety profile and handling considerations of 2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride have also been the subject of recent research. Studies have emphasized the importance of proper storage conditions (under inert atmosphere at -20°C) to prevent decomposition, as well as the need for careful handling due to its moisture sensitivity and potential to release hydrogen chloride upon hydrolysis. These findings have important implications for industrial-scale applications of this intermediate.

Looking forward, the unique properties of 1361726-49-9 position it as a promising candidate for further exploration in drug discovery. Current research directions include its application in PROTAC (proteolysis targeting chimera) development, where its rigid biphenyl core could serve as an ideal linker between target-binding and E3 ligase-recruiting moieties. Additionally, computational studies are underway to better understand its conformational preferences and how these might influence the biological activity of derived compounds.

1361726-49-9 (2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride) Related Products

- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)

- 786617-12-7(AHU-377(Sacubitril))

- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)

- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)

- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)

- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)

- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)

- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)

- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)